![molecular formula C24H26ClN3O4 B4222728 3-{[1-(3-chlorobenzoyl)piperidin-4-yl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4222728.png)
3-{[1-(3-chlorobenzoyl)piperidin-4-yl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
3-{[1-(3-chlorobenzoyl)piperidin-4-yl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzoyl group, a piperidinyl group, and an ethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-chlorobenzoyl)piperidin-4-yl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 3-chlorobenzoyl chloride, which is then reacted with piperidine to form the 1-(3-chlorobenzoyl)-4-piperidinyl intermediate. This intermediate is subsequently reacted with 4-ethoxyphenylamine to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-chlorobenzoyl)piperidin-4-yl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{[1-(3-chlorobenzoyl)piperidin-4-yl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(3-chlorobenzoyl)piperidin-4-yl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(3-bromobenzoyl)-4-piperidinyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- 3-{[1-(3-fluorobenzoyl)-4-piperidinyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- 3-{[1-(3-methylbenzoyl)-4-piperidinyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
Uniqueness
The uniqueness of 3-{[1-(3-chlorobenzoyl)piperidin-4-yl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzoyl group, in particular, influences its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[[1-(3-chlorobenzoyl)piperidin-4-yl]amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4/c1-2-32-20-8-6-19(7-9-20)28-22(29)15-21(24(28)31)26-18-10-12-27(13-11-18)23(30)16-4-3-5-17(25)14-16/h3-9,14,18,21,26H,2,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJROFHAWJAQFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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